(1R)-2,2-Difluorocyclopentan-1-amine
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Overview
Description
(1R)-2,2-Difluorocyclopentan-1-amine is a chiral amine compound characterized by a cyclopentane ring substituted with two fluorine atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2,2-Difluorocyclopentan-1-amine typically involves the fluorination of cyclopentane derivatives followed by amination. One common method includes the use of diethylaminosulfur trifluoride (DAST) for the introduction of fluorine atoms. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. Catalysts and specific reagents are employed to enhance yield and selectivity. The scalability of the process is crucial for commercial viability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, leading to the formation of diverse substituted cyclopentane derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted cyclopentane derivatives, imines, oximes, and reduced amine compounds.
Scientific Research Applications
(1R)-2,2-Difluorocyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.
Industry: It is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which (1R)-2,2-Difluorocyclopentan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. This can lead to the modulation of enzymatic activity and receptor signaling pathways.
Comparison with Similar Compounds
2,2-Difluorocyclopentan-1-ol: A structurally similar compound with a hydroxyl group instead of an amine.
2,2-Difluorocyclopentanone: Contains a ketone group in place of the amine.
Cyclopentylamine: Lacks the fluorine atoms but has a similar cyclopentane ring structure.
Uniqueness: (1R)-2,2-Difluorocyclopentan-1-amine is unique due to the presence of both fluorine atoms and the chiral amine group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H9F2N |
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Molecular Weight |
121.13 g/mol |
IUPAC Name |
(1R)-2,2-difluorocyclopentan-1-amine |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m1/s1 |
InChI Key |
JBXAZJIGJLDLEM-SCSAIBSYSA-N |
Isomeric SMILES |
C1C[C@H](C(C1)(F)F)N |
Canonical SMILES |
C1CC(C(C1)(F)F)N |
Origin of Product |
United States |
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